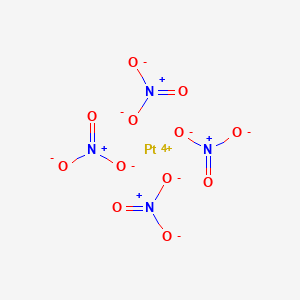
(Z)-Hex-3-en-1-yltriphenylphosphonium iodide
Vue d'ensemble
Description
(Z)-Hex-3-en-1-yltriphenylphosphonium iodide is an organophosphonium compound characterized by the presence of a triphenylphosphonium group attached to a (Z)-hex-3-en-1-yl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-Hex-3-en-1-yltriphenylphosphonium iodide typically involves the reaction of triphenylphosphine with (Z)-hex-3-en-1-yl iodide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often performed in a solvent such as tetrahydrofuran (THF) or dichloromethane (DCM). The reaction conditions may include mild heating to facilitate the formation of the phosphonium salt.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: (Z)-Hex-3-en-1-yltriphenylphosphonium iodide can undergo various chemical reactions, including:
Substitution Reactions: The iodide ion can be substituted by other nucleophiles, leading to the formation of different phosphonium salts.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the phosphonium group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as halides, cyanides, and thiolates. These reactions are typically carried out in polar aprotic solvents like DCM or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids can be used to oxidize the phosphonium group.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction processes.
Major Products Formed:
Substitution Reactions: The major products are new phosphonium salts with different anions.
Oxidation Reactions: Oxidized forms of the phosphonium compound.
Reduction Reactions: Reduced forms of the phosphonium compound.
Applications De Recherche Scientifique
(Z)-Hex-3-en-1-yltriphenylphosphonium iodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonium ylides, which are intermediates in the Wittig reaction for the synthesis of alkenes.
Biology: The compound can be used in studies involving phosphonium-based probes for cellular imaging and tracking.
Medicine: Research is ongoing into its potential use in drug delivery systems, where the phosphonium group can facilitate the transport of therapeutic agents across cell membranes.
Industry: It may be utilized in the development of new materials with specific electronic or photonic properties.
Mécanisme D'action
The mechanism of action of (Z)-Hex-3-en-1-yltriphenylphosphonium iodide involves its interaction with various molecular targets. The phosphonium group is known to interact with negatively charged biomolecules, such as nucleic acids and proteins, through electrostatic interactions. This can lead to changes in the structure and function of these biomolecules, influencing cellular processes and pathways.
Comparaison Avec Des Composés Similaires
Triphenylphosphonium Bromide: Similar in structure but with a bromide ion instead of iodide.
Tetraphenylphosphonium Chloride: Contains an additional phenyl group and a chloride ion.
Hexyltriphenylphosphonium Iodide: Similar alkyl chain but without the (Z)-configuration.
Uniqueness: (Z)-Hex-3-en-1-yltriphenylphosphonium iodide is unique due to the presence of the (Z)-configuration in its alkyl chain, which can influence its reactivity and interaction with other molecules. This configuration can lead to different stereochemical outcomes in reactions compared to its (E)-isomer or other similar compounds.
Propriétés
IUPAC Name |
[(Z)-hex-3-enyl]-triphenylphosphanium;iodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26P.HI/c1-2-3-4-14-21-25(22-15-8-5-9-16-22,23-17-10-6-11-18-23)24-19-12-7-13-20-24;/h3-13,15-20H,2,14,21H2,1H3;1H/q+1;/p-1/b4-3-; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNJOBAFIDONZET-LNKPDPKZSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26IP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![Tetrapentyloxy-hydroxycalix[4]arene](/img/structure/B6316196.png)


